molecular formula C11H14BF2NO2 B597219 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310404-59-1

3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B597219
CAS No.: 1310404-59-1
M. Wt: 241.045
InChI Key: OSFFIGWRPWPBRL-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 879291-26-6) is a fluorinated pyridine derivative bearing a boronate ester group at the 4-position and fluorine substituents at the 3- and 5-positions. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical and materials chemistry for constructing biaryl linkages . Its molecular formula is $ \text{C}{12}\text{H}{14}\text{B}\text{F}2\text{NO}2 $, with a molecular weight of 257.06 g/mol .

Properties

IUPAC Name

3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)9-7(13)5-15-6-8(9)14/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFFIGWRPWPBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678212
Record name 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-59-1
Record name 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 3,5-difluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps, such as crystallization or chromatography, are scaled up to handle larger quantities of the product.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides to form biaryl or styrene derivatives.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Substitution: The fluorine atoms on the pyridine ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Boronic Acids: Formed from oxidation of the boronic ester group.

    Substituted Pyridines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.

    Medicine: Investigated for its potential in drug discovery and development, especially in the synthesis of biologically active compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The palladium-catalyzed process facilitates the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide. The key steps in the mechanism include:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of boronate-containing pyridines are heavily influenced by substituent positions, electronic effects, and steric factors. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of 3,5-Difluoro-4-(dioxaborolan-2-yl)pyridine and Analogs
Compound Name Substituents Molecular Formula CAS RN Key Properties Reactivity/Applications References
3,5-Difluoro-4-(dioxaborolan-2-yl)pyridine F (3,5); boronate (4) $ \text{C}{12}\text{H}{14}\text{B}\text{F}2\text{NO}2 $ 879291-26-6 High stability; electron-withdrawing fluorines enhance boronate reactivity. Suzuki coupling for fluorinated biaryls; drug intermediates.
3,5-Dimethyl-4-(dioxaborolan-2-yl)pyridine CH₃ (3,5); boronate (4) $ \text{C}{13}\text{H}{20}\text{B}\text{NO}_2 $ 1032358-02-3 Electron-donating methyl groups reduce boronate reactivity. Steric hindrance may slow coupling. Less reactive in Suzuki reactions; niche applications in non-fluorinated systems.
4-(Dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine CF₃ (2); boronate (4) $ \text{C}{12}\text{H}{14}\text{B}\text{F}3\text{NO}2 $ - Strong electron-withdrawing CF₃ group; moderate solubility in polar solvents. High reactivity in couplings; used in agrochemicals.
2,6-Dichloro-4-(dioxaborolan-2-yl)pyridine Cl (2,6); boronate (4) $ \text{C}{11}\text{H}{13}\text{B}\text{Cl}2\text{NO}2 $ 408492-27-3 Chlorine atoms provide moderate electron withdrawal. Solid at RT. Intermediate in heterocyclic synthesis; limited coupling efficiency.
2-Fluoro-5-(dioxaborolan-2-yl)pyridine F (2); boronate (5) $ \text{C}{11}\text{H}{16}\text{B}\text{F}\text{NO}_2 $ 719268-92-5 Colorless solid; low solubility in water. Selective couplings due to meta-substitution; fluorinated polymer precursors.
3-Fluoro-5-(dioxaborolan-2-yl)pyridine F (3); boronate (5) $ \text{C}{11}\text{H}{15}\text{B}\text{F}\text{NO}_2 $ 947249-01-6 Boronate at 5-position alters regioselectivity in reactions. Specialty couplings; fluorinated liquid crystal synthesis.
3-(Dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine CF₃ (5); boronate (3) $ \text{C}{12}\text{H}{15}\text{B}\text{F}3\text{NO}2 $ 1084953-47-8 High electronegativity from CF₃; stable under inert conditions. Pharmaceuticals requiring trifluoromethyl motifs.

Key Findings from Comparative Studies

Reactivity in Cross-Coupling Reactions :

  • The 3,5-difluoro derivative exhibits superior reactivity in Suzuki-Miyaura couplings compared to its methyl-substituted analog due to fluorine’s electron-withdrawing nature, which activates the boronate group .
  • 2-Trifluoromethyl and 3-trifluoromethyl analogs (e.g., CAS 1084953-47-8) show enhanced reactivity but face steric challenges due to bulkier substituents .

Solubility and Stability: Fluorinated derivatives (e.g., 2-fluoro-5-boronate) are generally less soluble in aqueous media but stable in organic solvents like dichloromethane . The 3,5-dimethyl analog (CAS 1032358-02-3) has higher solubility in non-polar solvents due to its hydrophobic methyl groups .

Applications :

  • 3,5-Difluoro-4-boronate pyridine is favored in medicinal chemistry for synthesizing fluorinated drug candidates, leveraging fluorine’s metabolic stability .
  • 2,6-Dichloro-4-boronate pyridine (CAS 408492-27-3) is used in pesticidal compounds but requires harsher coupling conditions .

Challenges and Limitations

  • Steric Hindrance : Bulky substituents (e.g., trifluoromethyl) reduce coupling efficiency despite electronic activation .
  • Synthetic Accessibility : 3,5-Difluoro derivatives require precise fluorination steps, increasing production costs compared to methyl or chloro analogs .
  • Data Gaps: Limited solubility and thermal stability data for the target compound necessitate further experimental characterization.

Biological Activity

3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a pyridine ring and a boron-containing moiety, suggests it may exhibit various pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C12H15BF2O3
  • Molecular Weight : 256.05 g/mol
  • CAS Number : 1029439-87-9

Antiparasitic Activity

Recent studies have indicated that derivatives of pyridine compounds can exhibit significant antiparasitic activity. In particular, modifications to the pyridine structure have been shown to enhance efficacy against malaria parasites. For instance, compounds with similar structures have demonstrated potent activity against Plasmodium falciparum, with some achieving EC50 values in the low micromolar range .

CompoundEC50 (μM)Activity Type
WJM9210.064Antiparasitic
10x0.037Antiparasitic
10u0.048Antiparasitic

The presence of polar functionalities in the structure has been linked to improved aqueous solubility and metabolic stability while maintaining antiparasitic activity . The balance between lipophilicity and hydrophilicity appears crucial in optimizing these compounds for therapeutic use.

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed through various assays. It has been noted that the compound exhibits moderate cytotoxicity in certain cell lines with an IC50 value indicating potential toxicity at higher concentrations. Specifically:

Assay TypeResult
Cytotoxicity (IC50)Moderate
Skin IrritationYes (H315)
Eye IrritationYes (H319)

These findings emphasize the need for careful handling and further studies to elucidate the compound's safety in vivo.

The proposed mechanism of action for this compound involves interference with essential biological processes in parasites. The incorporation of boron into the molecular structure may facilitate interactions with biological targets such as enzymes or receptors involved in parasite metabolism or reproduction .

Case Studies

  • Study on Malaria Parasites : A study evaluated the efficacy of various pyridine derivatives against P. falciparum. The results showed that modifications leading to increased solubility significantly enhanced the compounds' effectiveness in reducing parasitemia in mouse models .
  • Toxicological Assessment : Another investigation focused on the cytotoxic effects of boron-containing compounds on human cell lines. The results indicated that while some derivatives were effective against parasites, they also exhibited cytotoxicity at therapeutic doses .

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